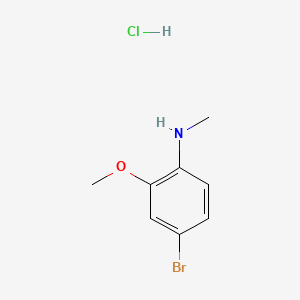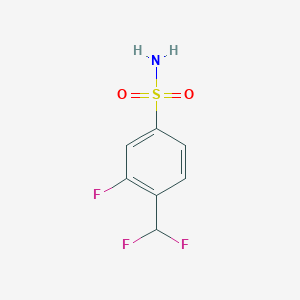
4-bromo-2-methoxy-N-methylanilinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-methoxy-N-methylaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a bromine atom at the fourth position, a methoxy group at the second position, and a methyl group attached to the nitrogen atom of the aniline ring. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methoxy-N-methylaniline hydrochloride typically involves multiple steps:
Bromination: The starting material, 2-methoxyaniline, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) to introduce the bromine atom at the fourth position.
Methylation: The resulting 4-bromo-2-methoxyaniline is then subjected to methylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate to introduce the methyl group on the nitrogen atom.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of 4-bromo-2-methoxy-N-methylaniline hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-methoxy-N-methylaniline hydrochloride can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group, which activates the aromatic ring.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or amines.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of dihalogenated products.
Nucleophilic Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2-methoxy-N-methylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-methoxy-N-methylaniline hydrochloride involves its interaction with specific molecular targets. The methoxy and bromine substituents influence its binding affinity and reactivity. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-N-methylaniline: Lacks the methoxy group, resulting in different reactivity and applications.
2-Methoxy-N-methylaniline: Lacks the bromine atom, affecting its chemical properties and uses.
4-Bromo-2-methoxyaniline: Lacks the methyl group on the nitrogen atom, leading to variations in its biological activity.
Uniqueness
4-Bromo-2-methoxy-N-methylaniline hydrochloride is unique due to the combination of the bromine, methoxy, and methyl substituents, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H11BrClNO |
|---|---|
Peso molecular |
252.53 g/mol |
Nombre IUPAC |
4-bromo-2-methoxy-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-10-7-4-3-6(9)5-8(7)11-2;/h3-5,10H,1-2H3;1H |
Clave InChI |
SUVOVPZQVYYZAH-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1)Br)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















